molecular formula C8H7BrFNO B1268112 2-bromo-N-(4-fluorophenyl)acetamide CAS No. 2195-44-0

2-bromo-N-(4-fluorophenyl)acetamide

Cat. No.: B1268112
CAS No.: 2195-44-0
M. Wt: 232.05 g/mol
InChI Key: JXUWYCOGYOQUST-UHFFFAOYSA-N
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Description

2-bromo-N-(4-fluorophenyl)acetamide is an organic compound with the molecular formula C8H7BrFNO. It is a derivative of acetamide, where the acetamide group is substituted with a bromine atom at the second position and a fluorophenyl group at the nitrogen atom. This compound is used as an intermediate in organic synthesis and has applications in various fields of scientific research .

Biochemical Analysis

Biochemical Properties

2-bromo-N-(4-fluorophenyl)acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. The nature of these interactions can vary, but they often involve binding to the active sites of enzymes, altering their activity and, consequently, the biochemical pathways they regulate .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate signaling pathways by interacting with key signaling molecules, leading to changes in gene expression patterns. This, in turn, can affect cellular metabolism, either enhancing or inhibiting specific metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the context of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in sustained alterations in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. For instance, the compound can inhibit or activate enzymes involved in the breakdown or synthesis of specific metabolites, thereby altering the overall metabolic balance within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound can influence its overall activity and effectiveness .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biochemical activity. For example, localization to the nucleus may enhance its ability to influence gene expression, while localization to the mitochondria may impact cellular metabolism .

Preparation Methods

2-bromo-N-(4-fluorophenyl)acetamide can be synthesized through a series of chemical reactions. One common method involves the bromination of N-(4-fluorophenyl)acetamide. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

2-bromo-N-(4-fluorophenyl)acetamide undergoes various types of chemical reactions, including:

Scientific Research Applications

2-bromo-N-(4-fluorophenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. It serves as a probe to investigate the binding sites and mechanisms of various biological targets.

    Medicine: Research on this compound includes its potential use as a therapeutic agent. Studies have explored its activity against certain diseases and its ability to modulate biological pathways.

    Industry: The compound is used in the development of new materials and as a precursor in the manufacture of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The bromine and fluorophenyl groups contribute to its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors and other proteins, affecting their signaling pathways and biological activities .

Comparison with Similar Compounds

2-bromo-N-(4-fluorophenyl)acetamide can be compared with other similar compounds such as:

    2-bromo-N-(4-chlorophenyl)acetamide: This compound has a chlorine atom instead of a fluorine atom. The presence of chlorine affects its reactivity and binding properties.

    2-bromo-N-(4-methylphenyl)acetamide: The methyl group in this compound alters its hydrophobicity and steric interactions, leading to different chemical and biological properties.

    2-bromo-N-(4-nitrophenyl)acetamide:

These comparisons highlight the unique properties of this compound, such as its specific reactivity and binding characteristics, which make it valuable in various research and industrial applications.

Properties

IUPAC Name

2-bromo-N-(4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO/c9-5-8(12)11-7-3-1-6(10)2-4-7/h1-4H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUWYCOGYOQUST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40336315
Record name 2-bromo-N-(4-fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2195-44-0
Record name 2-bromo-N-(4-fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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